Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate

Description

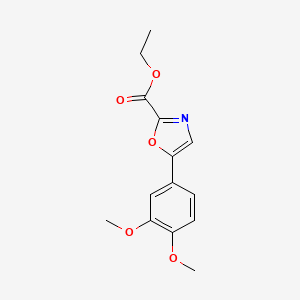

Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a 3,4-dimethoxyphenyl group and at the 2-position with an ethyl carboxylate ester. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, provides a rigid scaffold that enhances molecular interactions with biological targets. The 3,4-dimethoxyphenyl substituent contributes electron-donating methoxy groups, which influence electronic properties, solubility, and binding affinity.

Properties

IUPAC Name |

ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-4-19-14(16)13-15-8-12(20-13)9-5-6-10(17-2)11(7-9)18-3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSFCZFSUYTDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound has a unique oxazole ring structure that contributes to its biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its interaction with biological targets. The compound can be represented as follows:

- Chemical Formula : C12H13N1O5

- Molecular Weight : 253.24 g/mol

Anticancer Activity

Recent studies have shown that oxazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| HeLa (Cervical Cancer) | 20.00 | |

| A549 (Lung Cancer) | 12.50 |

Case Study : In a study involving MCF-7 cells, treatment with the compound resulted in significant apoptosis induction, as evidenced by increased levels of p53 and caspase-3 cleavage, indicating a mechanism of action through the apoptotic pathway .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it has inhibitory effects against various bacterial strains, which are crucial for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Cholinesterase Inhibition

Another area of investigation is the compound's potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's.

Research Findings : A study demonstrated that this compound inhibited acetylcholinesterase activity by approximately 48% at a concentration of 50 µM .

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes in the body:

- Anticancer Mechanism : The compound induces apoptosis in cancer cells by activating p53 pathways and promoting caspase activation.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell death.

- Cholinesterase Inhibition : By binding to the active site of cholinesterase enzymes, it prevents the breakdown of acetylcholine, enhancing cholinergic signaling in the brain.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate has been explored for its potential as a pharmaceutical agent due to its unique structure that allows for specific interactions with biological targets.

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis. It has shown promise in modulating pathways associated with cancer cell proliferation and survival.

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, potentially disrupting cell wall synthesis or DNA replication processes in pathogens.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions including:

- Substitution Reactions : The methoxy groups can be replaced by other nucleophiles.

- Functionalization : The oxazole ring can be modified to produce derivatives with enhanced properties.

Anticancer Efficacy

A study demonstrated that derivatives of oxazoles, including this compound, exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. This suggests that the compound has potential as a lead structure for developing new anticancer drugs.

Antimicrobial Studies

In vitro assays have shown that this compound displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall integrity and inhibition of DNA synthesis.

Comparison with Similar Compounds

Research Findings and Implications

- This contrasts with fluorine- or trifluoromethyl-substituted analogs, which prioritize lipophilicity over polar interactions .

- Solubility vs. Permeability : Methoxy groups improve aqueous solubility, making the target compound more suitable for oral administration compared to lipophilic analogs like trifluoromethyl-substituted oxazoles .

- Structural Rigidity : The oxazole core’s rigidity may confer greater metabolic stability than oxadiazole or isoxazole derivatives, which are more prone to ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.